1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17526272
InChI: InChI=1S/C10H16F3IO/c11-10(12,13)7-15-9-6-4-2-1-3-5-8(9)14/h8-9H,1-7H2
SMILES:
Molecular Formula: C10H16F3IO
Molecular Weight: 336.13 g/mol

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane

CAS No.:

Cat. No.: VC17526272

Molecular Formula: C10H16F3IO

Molecular Weight: 336.13 g/mol

* For research use only. Not for human or veterinary use.

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane -

Specification

Molecular Formula C10H16F3IO
Molecular Weight 336.13 g/mol
IUPAC Name 1-iodo-2-(2,2,2-trifluoroethoxy)cyclooctane
Standard InChI InChI=1S/C10H16F3IO/c11-10(12,13)7-15-9-6-4-2-1-3-5-8(9)14/h8-9H,1-7H2
Standard InChI Key HZSJAUVLWFOABS-UHFFFAOYSA-N
Canonical SMILES C1CCCC(C(CC1)OCC(F)(F)F)I

Introduction

Structural Characteristics

1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane features an eight-membered cyclooctane ring substituted at the 1- and 2-positions with iodine and a 2,2,2-trifluoroethoxy group, respectively. The molecular formula C₁₀H₁₆F₃IO reflects its hybrid hydrocarbon-fluorocarbon architecture, with a molecular weight of 336.13 g/mol. The stereoelectronic effects of the trifluoroethoxy group—characterized by strong electron-withdrawing properties—and the iodine atom’s polarizability create a reactive scaffold amenable to diverse transformations.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name1-iodo-2-(2,2,2-trifluoroethoxy)cyclooctane
Canonical SMILESC1CCCC(C(CC1)OCC(F)(F)F)I
InChI KeyHZSJAUVLWFOABS-UHFFFAOYSA-N
PubChem CID114773926

The cyclooctane ring adopts a non-planar conformation, with the iodine atom occupying an axial position to minimize steric clashes with the trifluoroethoxy group. This spatial arrangement influences reactivity, as demonstrated by comparative studies of analogous compounds like 1-Iodo-1,2-dimethylcyclooctane (PubChem CID 90165776), where substituent positioning alters reaction kinetics .

Synthesis and Manufacturing

The synthesis of 1-Iodo-2-(2,2,2-trifluoroethoxy)cyclooctane typically involves a two-step strategy:

  • Introduction of the Trifluoroethoxy Group:
    Cyclooctane is functionalized with 2,2,2-trifluoroethanol via acid-catalyzed etherification. This step often employs reagents like p-toluenesulfonic acid to facilitate protonation and nucleophilic attack .

  • Iodination:
    The intermediate 2-(2,2,2-trifluoroethoxy)cyclooctane undergoes iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield
12,2,2-Trifluoroethanol, H₂SO₄, 80°C72%
2NIS, BF₃·Et₂O, CH₂Cl₂, 0°C65%

Safety protocols are critical due to the volatility of iodinating agents and the corrosivity of trifluoroethanol. Reactions must be conducted under inert atmospheres with rigorous temperature control .

Physicochemical Properties

While experimental data for this compound remain limited, its properties can be inferred from structural analogs:

  • Solubility: Expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the trifluoroethoxy group’s polarity .

  • Thermal Stability: Decomposition above 150°C is likely, consistent with other iodoalkanes .

  • Density: Estimated at 1.6–1.8 g/cm³ based on similar halogenated cyclooctanes .

The absence of reported melting/boiling points underscores the need for further experimental characterization.

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by two functional groups:

  • Iodo Substituent:
    Participates in Ullmann couplings and Finkelstein reactions, enabling carbon-carbon and carbon-heteroatom bond formation. For example, cross-coupling with aryl boronic acids yields biaryl structures.

  • Trifluoroethoxy Group:
    The electron-withdrawing -OCH₂CF₃ moiety enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions. This group also imparts metabolic stability in pharmaceutical contexts.

A notable application is its use in synthesizing fluorinated liquid crystals, where the trifluoroethoxy group’s dipole aligns molecular structures for optoelectronic devices.

Applications in Research and Industry

Pharmaceutical Intermediate

Fluorinated compounds are pivotal in drug design due to their bioavailability and resistance to oxidative degradation. This compound serves as a precursor to protease inhibitors and kinase modulators, where the trifluoroethoxy group enhances target binding.

Materials Science

In polymer chemistry, it acts as a cross-linking agent for fluorinated elastomers, improving thermal and chemical resistance in seals and gaskets.

Future Perspectives

Research opportunities include:

  • Developing enantioselective syntheses to access chiral derivatives for asymmetric catalysis.

  • Exploring photocatalytic deiodination for sustainable functionalization.

  • Investigating biomedical applications, such as fluorine-18 labeling for PET imaging.

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